2-Naphthyl dihydrogen phosphate
Overview
Description
2-Naphthyl dihydrogen phosphate is an aryl phosphate resulting from the formal condensation of phosphoric acid with 1 mol eq. of 2-naphthol . It is a substrate for phosphatase . It has a role as a chromogenic compound . It derives from a 2-naphthol .
Molecular Structure Analysis
The molecular formula of 2-Naphthyl dihydrogen phosphate is C10H9O4P . It has an average mass of 224.150 Da and a monoisotopic mass of 224.02385 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-Naphthyl dihydrogen phosphate were not found in the search results, it is known to be a substrate for phosphatase .Scientific Research Applications
Chemiluminescence Measurements : 2-Naphthyl phosphate, when hydrolyzed by alkaline-phosphatase, produces 2-naphthol, an enhancer of chemiluminescence reactions. This process has been utilized in a biosensor for alkaline-phosphatase, involving horseradish peroxidase immobilized in a sol-gel matrix (Díaz, Sánchez, Ramos, & Torijas, 2002).
Potentiometric Titration : Potentiometric titration of naphthyl dihydrogen phosphates has been described, which is based on the acid-base properties of these esters and their salts. This method allows for the detailed analysis of such esters (Chromý & Groagová, 1970).
Catalysis in Organic Synthesis : Iron phosphate complexes have been used as catalysts in asymmetric cross-dehydrogenative coupling reactions between 2-naphthols and β-ketoester derivatives (Narute & Pappo, 2017).
Biochemical Analysis : 2-Carboxy-1-naphthyl phosphate has been used as a substrate for the fluorimetric determination of alkaline phosphatase activity, providing a method for assessing ALP in human serum (Zhu, Liu, & Jiang, 2006).
Oligonucleotide Synthesis : The 2-[(1-naphthyl)carbamoyloxy]ethyl group has been investigated for protection of internucleosidic phosphate linkages in oligonucleotide synthesis, showing favorable properties for such applications (Guzaev & Manoharan, 2000).
Tribology : Naphthyl phenyl diphosphates have been evaluated as antiwear additives in lubricants, showing effective friction and wear reduction in steel/steel contacts at elevated temperatures (Wu, Wang, & Liu, 2014).
Photocatalytic Oxidation : Irradiated zirconium and germanium phosphates, used as photocatalysts, have been applied in the oxidation of naphthalenes, demonstrating selective reactions and yielding significant products (Monaci & Ginestra, 1996).
Future Directions
properties
IUPAC Name |
naphthalen-2-yl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O4P/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTZJAKSNDFPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14463-68-4 (mono-hydrochloride salt), 31681-98-8 (di-hydrochloride salt), 71436-98-1 (calcium salt), 83817-45-2 (calcium salt(1:1)) | |
Record name | beta-Naphthyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50926983 | |
Record name | Naphthalen-2-yl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl dihydrogen phosphate | |
CAS RN |
13095-41-5 | |
Record name | 2-Naphthalenol, 2-(dihydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13095-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Naphthyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalen-2-yl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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